4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate

HIV-1 NNRTI thiadiazole SAR antiviral potency

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate (RD4-2025, CAS 164173-56-2) is a synthetic small-molecule belonging to the thiadiazole (TDA) class of nonnucleoside reverse transcriptase inhibitors (NNRTIs). First disclosed in the mid-1990s by Ijichi, Fujiwara, and colleagues, RD4-2025 was identified as a highly potent and selective inhibitor of HIV-1 replication in vitro, acting through noncompetitive inhibition of HIV-1 reverse transcriptase (RT).

Molecular Formula C12H11Cl2N3O2S
Molecular Weight 332.2 g/mol
CAS No. 164173-56-2
Cat. No. B067574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate
CAS164173-56-2
Synonyms4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate
RD 4-2025
RD-4-2025
RD4 2025
RD4-2025
Molecular FormulaC12H11Cl2N3O2S
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=NSN=C1C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H11Cl2N3O2S/c1-3-17(2)12(18)19-11-10(15-20-16-11)9-7(13)5-4-6-8(9)14/h4-6H,3H2,1-2H3
InChIKeyVCJNZEYWGDFOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate (RD4-2025, CAS 164173-56-2): Procurement-Ready TDA-Derived NNRTI for HIV-1 Research


4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate (RD4-2025, CAS 164173-56-2) is a synthetic small-molecule belonging to the thiadiazole (TDA) class of nonnucleoside reverse transcriptase inhibitors (NNRTIs) [1]. First disclosed in the mid-1990s by Ijichi, Fujiwara, and colleagues, RD4-2025 was identified as a highly potent and selective inhibitor of HIV-1 replication in vitro, acting through noncompetitive inhibition of HIV-1 reverse transcriptase (RT) [2]. The compound features an N-ethyl-N-methyl carbamate moiety attached to a 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl scaffold, a substitution pattern critical for its nanomolar antiviral activity [3]. RD4-2025 remains a valuable research tool for HIV-1 RT mechanism studies and NNRTI resistance profiling, with no current FDA approval [4].

Why N-Alkyl Chain Length and Chlorine Regiochemistry in TDA NNRTIs Are Not Interchangeable: The Case of RD4-2025 (CAS 164173-56-2)


Within the TDA NNRTI series, antiviral potency, reverse transcriptase inhibition, lipophilicity, and serum protein binding are exquisitely sensitive to both the N-alkyl carbamate substituent and the chlorine substitution pattern on the phenyl ring. The unsubstituted 4-phenyl analog (EC50 = 28.8 µM) is >100-fold less potent than any 2,6-dichlorophenyl derivative, and the 4-chloro regioisomer is entirely inactive at non-toxic concentrations [1]. Even among the 2,6-dichlorophenyl congeners, variation in the N-alkyl chain—from N-methyl-N-propyl (RD4-2024) to N-methyl-N-ethyl (RD4-2025)—produces a diverging cellular potency versus enzymatic potency profile, distinct lipophilicity, and differential RT inhibition potency [2][3]. Procurement of a generic 'TDA derivative' without precise specification of the carbamate substituent disregards these quantitative SAR gradients and risks selecting a compound with suboptimal target engagement or inappropriate physicochemical properties for the intended experimental system.

Quantitative Differential Evidence for 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate (RD4-2025) Versus Closest Analogs


Evidence Item 1: 2,6-Dichloro Substitution Increases Anti-HIV-1 Potency >100-Fold Over the Unsubstituted Phenyl Analog

The unsubstituted 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate inhibits HIV-1-induced cytopathic effect (CPE) by 50% at a concentration of 28.8 µM in MT-4 cells. Substitution of the phenyl ring with chlorine atoms at the 2- and 6-positions increases antiviral activity more than 100-fold, bringing the EC50 of all 2,6-dichlorophenyl N-methyl-N-alkylcarbamates—including RD4-2025—into the nanomolar range [1]. RD4-2025 specifically achieves an EC50 of 37 nM against HIV-1 (strain IIIB) in MT-4 cells [2]. The 4-chloro regioisomer shows no inhibition of HIV-1 replication at non-toxic concentrations, confirming that the 2,6-dichloro arrangement is indispensable [1].

HIV-1 NNRTI thiadiazole SAR antiviral potency

Evidence Item 2: RD4-2025 (N-Ethyl-N-Methyl) Versus RD4-2024 (N-Propyl-N-Methyl) — Opposing Cellular vs. Enzymatic Potency Gradients

In head-to-head comparisons across two independent studies, RD4-2024 (the N-methyl-N-propyl congener) achieves a lower cellular EC50 (12.5 nM in MT-4 cells) than RD4-2025 (37 nM), making RD4-2024 approximately 3-fold more potent at the cellular level [1][2]. However, at the enzymatic level, RD4-2025 inhibits recombinant HIV-1 RT RNA-dependent DNA polymerase activity with an IC50 of 0.11 µM (110 nM), whereas RD4-2024 achieves only 800 nM IC50 under comparable assay conditions using poly(rC)-oligo(dG)12–18 as the template-primer [2][3]. This constitutes a 7.3-fold greater RT enzyme inhibition potency for RD4-2025, a reversal of the cellular potency trend.

HIV-1 reverse transcriptase NNRTI potency trade-off SAR carbamate

Evidence Item 3: Lipophilicity Differentiation — RD4-2025 (LogP 3.7) Versus RD4-2024 (LogP 3.93) and Implications for Serum Protein Binding

The calculated octanol-water partition coefficient (logP) for RD4-2025 is 3.7 [1], compared with 3.93 for RD4-2024 (ALOGPS) [2]. Within the TDA series, antiviral activity in the presence of 50% human serum decreases as a function of increasing lipophilicity, attributed to serum protein binding [3]. RD4-2025's lower logP predicts reduced serum protein binding relative to RD4-2024, potentially yielding better retention of antiviral activity under physiological protein conditions. This trend is consistent with the broader observation that RD4-2217, which has even lower lipophilicity than both, demonstrates improved protein binding characteristics [4].

lipophilicity logP serum protein binding NNRTI pharmacokinetics

Evidence Item 4: RD4-2025 Displays Selectivity for HIV-1 RT Over Human DNA Polymerase α — No Host Polymerase Inhibition Detected

In biochemical selectivity assays, RD4-2025 inhibited HIV-1 RT RNA-dependent DNA polymerase activity with an IC50 of 0.11 µM, yet did not affect the activity of human DNA polymerase alpha at the concentrations tested [1]. This selectivity profile mirrors that of established NNRTIs such as nevirapine and the α-anilinophenylacetamide derivative R89439, which were used as reference compounds in the same study [1]. The absence of host polymerase inhibition is a critical differentiator from nucleoside analog RT inhibitors (NRTIs), which can inhibit mitochondrial DNA polymerase gamma and cause clinical toxicities.

host polymerase selectivity HIV-1 RT specificity therapeutic index

Evidence Item 5: RD4-2025 Maintains HIV-1 Specificity — No Cross-Activity Against HIV-2, Consistent with NNRTI Pharmacophore

RD4-2025 shows no antiviral activity against HIV-2 in MT-4 cell assays, even though it potently inhibits HIV-1 (IIIB strain) at 37 nM [1]. This HIV-1/HIV-2 specificity dichotomy is a hallmark of the NNRTI class, also observed for RD4-2024 and RD4-2217, and arises from structural differences in the RT enzyme between HIV-1 and HIV-2 [2][3]. The absence of HIV-2 activity confirms that RD4-2025 binds to the NNRTI allosteric pocket, which is not conserved in HIV-2 RT, and can serve as a specificity control in experiments requiring discrimination between HIV-1 and HIV-2 RT inhibition.

HIV-2 specificity NNRTI class fingerprint antiviral selectivity

Best-Fit Research Application Scenarios for 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate (RD4-2025, CAS 164173-56-2)


HIV-1 Reverse Transcriptase Biochemical and Biophysical Assays

RD4-2025 is particularly well-suited for isolated HIV-1 RT enzymatic studies, where its IC50 of 110 nM against RNA-dependent DNA polymerase activity exceeds that of the more cell-potent congener RD4-2024 (IC50 = 800 nM) by 7.3-fold [1][2]. The compound's noncompetitive inhibition kinetics with respect to dGTP and template-primer, combined with its lack of inhibition of human DNA polymerase alpha, make it an ideal tool compound for RT inhibition assays, X-ray crystallography soaking experiments, and SPR-based binding studies aimed at characterizing NNRTI-allosteric site interactions [1].

NNRTI Structure-Activity Relationship (SAR) and Pharmacophore Optimization Programs

The N-ethyl-N-methyl carbamate moiety of RD4-2025 represents a specific SAR data point within the TDA series, situated between the dimethyl and dipropyl analogs. Its unique combination of logP 3.7, cellular EC50 of 37 nM, and RT IC50 of 110 nM provides a critical reference for medicinal chemistry programs optimizing the balance between lipophilicity, serum protein binding, cellular permeability, and target engagement [3][4]. RD4-2025 can serve as a benchmark compound when exploring N-alkyl chain length modifications in NNRTI lead optimization campaigns.

HIV-1 Drug Resistance Profiling and NNRTI Cross-Resistance Studies

Although RD4-2025 does not inhibit NNRTI-resistant HIV-1 mutants (consistent with the TDA class), its well-documented sensitivity profile makes it a valuable reference compound for genotypic and phenotypic resistance screening [2]. RD4-2025 can be used alongside RD4-2024 and RD4-2217 to establish resistance mutation fingerprints for the TDA chemotype, aiding in the characterization of novel NNRTI-resistant clinical isolates and the identification of resistance-associated mutations in HIV-1 RT [5].

HIV-1 Selectivity Controls in HIV-1/HIV-2 Co-Infection or Comparative Virology

Because RD4-2025 exhibits potent anti-HIV-1 activity (EC50 = 37 nM) but absolutely no activity against HIV-2, it functions as both a positive control for HIV-1 RT-dependent inhibition and a negative control for HIV-2 replication assays [1][5]. This specificity makes RD4-2025 a useful reagent in experiments designed to discriminate between HIV-1 and HIV-2 RT as the molecular target of novel antiviral agents, or in studies examining the structural determinants of NNRTI binding pocket conservation.

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